molecular formula C15H13BN2O3 B2857684 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid CAS No. 2377609-83-9

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B2857684
CAS No.: 2377609-83-9
M. Wt: 280.09
InChI Key: KVKQHTAQTGRFNR-UHFFFAOYSA-N
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Description

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3 and a molecular weight of 280.09 g/mol This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Boronic ester or boronic anhydride.

    Reduction: Amine derivative.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the combination of the boronic acid group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a boronic acid derivative notable for its unique structure, which includes a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on antiproliferative effects, mechanisms of action, and structure-activity relationships.

  • Chemical Formula : C15H13BN2O3
  • Molecular Weight : Approximately 280.09 g/mol
  • CAS Number : 2377609-83-9
  • Predicted Boiling Point : 533.7 ± 60.0 °C
  • Density : 1.32 ± 0.1 g/cm³
  • pKa : 7.99 ± 0.58

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of phenylboronic acid derivatives, including this compound. The compound has been tested against various cancer cell lines using assays like MTT and sulforhodamine B (SRB).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian)<10Induces cell cycle arrest and apoptosis
Other phenylboronic acidsMV-4-11 (Leukemia)<20Cell cycle-specific effects
Benzoxaborole derivativesMCF7 (Breast)<15Apoptosis induction

The compound exhibited significant antiproliferative effects in the A2780 ovarian cancer cell line with an IC50 value below 10 µM, indicating a potent activity that warrants further investigation into its mechanisms.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
  • Apoptosis Induction : Enhanced caspase-3 activity was observed, indicating that the compound promotes programmed cell death.
  • Structure-Activity Relationship (SAR) : Variations in the oxadiazole and phenyl groups influence biological potency. For instance, substituents on the oxadiazole ring can significantly alter the compound's interaction with cellular targets.

Study Example 1: Antiproliferative Screening

In a study assessing multiple phenylboronic acid derivatives for their anticancer properties, this compound was identified as one of the most active compounds against A2780 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Study Example 2: Comparative Analysis

A comparative analysis was conducted between various phenylboronic acids and their derivatives to determine their efficacy against different cancer types. The results indicated that structural modifications significantly impacted their biological activities.

Properties

IUPAC Name

[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKQHTAQTGRFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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